![molecular formula C14H20N6O2 B5643896 N-ethyl-2-(ethylamino)-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5643896.png)
N-ethyl-2-(ethylamino)-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-5-pyrimidinecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, including structures similar to the specified compound, often involves rearrangement reactions and the use of metal carbonyl mediation. For instance, the rearrangement of ethyl 3-oxo-2-(1,2,4-oxadiazol-5-yl)propanoates using iron carbonyl leads to the formation of variously substituted ethyl 6-oxo-1,6-dihydropyrimidine-5-carboxylates with high yield, showcasing the versatility of oxadiazole intermediates in pyrimidine synthesis (Galenko et al., 2023).
Molecular Structure Analysis
Studies on related pyrimidine derivatives have focused on understanding the influence of substituents on molecular structure, utilizing methods like X-ray crystallography for structural elucidation. Such analyses reveal the impact of various functional groups on the overall geometry and electronic configuration of the pyrimidine core, which is crucial for understanding the chemical behavior and potential applications of these molecules.
Chemical Reactions and Properties
The chemical reactivity of pyrimidine and oxadiazole derivatives often involves substitutions and ring transformations, indicative of their potential in synthetic chemistry. For example, the synthesis of fluorinated 2-amino-pyrimidine N-oxides demonstrates the ring-to-ring transformation capabilities of oxadiazole intermediates, highlighting the versatility and reactivity of these compounds under specific conditions (Buscemi et al., 2006).
properties
IUPAC Name |
N-ethyl-2-(ethylamino)-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O2/c1-4-11-18-19-12(22-11)9-20(6-3)13(21)10-7-16-14(15-5-2)17-8-10/h7-8H,4-6,9H2,1-3H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVJJHLVWBROVTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)CN(CC)C(=O)C2=CN=C(N=C2)NCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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